molecular formula C8H15F2N B13299293 4-(Difluoromethyl)cycloheptan-1-amine

4-(Difluoromethyl)cycloheptan-1-amine

Cat. No.: B13299293
M. Wt: 163.21 g/mol
InChI Key: RJACPYJEYMIIAL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)cycloheptan-1-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a cycloheptane ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)cycloheptan-1-amine typically involves the introduction of the difluoromethyl group onto a cycloheptane ring, followed by the substitution of an amine group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the cycloheptane ring. This can be achieved through metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)cycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

4-(Difluoromethyl)cycloheptan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)cycloheptan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)cycloheptan-1-amine stands out due to the presence of both the difluoromethyl and amine groups, which confer unique chemical and biological properties. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C8H15F2N

Molecular Weight

163.21 g/mol

IUPAC Name

4-(difluoromethyl)cycloheptan-1-amine

InChI

InChI=1S/C8H15F2N/c9-8(10)6-2-1-3-7(11)5-4-6/h6-8H,1-5,11H2

InChI Key

RJACPYJEYMIIAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(C1)N)C(F)F

Origin of Product

United States

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